molecular formula C17H15FN2OS2 B2563499 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942008-14-2

2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2563499
CAS No.: 942008-14-2
M. Wt: 346.44
InChI Key: SWKKQVOVCMZVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule designed for research use, featuring a fluorinated benzothiazole core linked to a phenylacetamide scaffold via a thioether bridge. This structure is of significant interest in medicinal chemistry and oncology research, as closely related benzothiazole and thiazole derivatives have demonstrated potent and selective antitumor properties in preclinical studies. The incorporation of a fluorine atom at the 4-position of the benzothiazole ring is a common strategy to enhance metabolic stability and binding affinity, potentially leading to improved pharmacological profiles . The primary research value of this compound and its analogues lies in their potential as anticancer agents. Scientific literature indicates that structurally similar compounds exhibit potent cytotoxic activity against a diverse range of human cancer cell lines, including breast adenocarcinoma (MCF-7), prostate carcinoma (PC3), glioblastoma (U87), and lung carcinoma . For instance, certain fluorinated 2-aryl benzothiazole derivatives have shown remarkable potency with GI50 values in the sub-micromolar range against breast cancer cells . The proposed mechanism of action for this class of compounds may involve the inhibition of key cancer-associated enzymes. Research suggests that benzothiazole derivatives can act as effective inhibitors of tumor-associated carbonic anhydrases , which are enzymes crucial for maintaining the pH homeostasis of hypoxic tumors . Additionally, some related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and disrupting mitochondrial membrane potential, providing a multi-faceted approach to cytotoxicity . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. It is strictly not for human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for comprehensive biological data on analogous structures and to conduct their own rigorous profiling to fully characterize this specific compound's properties and applications.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-2-22-12-8-6-11(7-9-12)10-15(21)19-17-20-16-13(18)4-3-5-14(16)23-17/h3-9H,2,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKQVOVCMZVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a thiol with an appropriate halogenated aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be accomplished by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

  • **Sub

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This compound features a complex structure that combines an ethylthio group, a fluorobenzo[d]thiazole moiety, and an acetamide functional group. Its unique combination of aromatic and heterocyclic components suggests possible interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's effectiveness against various microbial strains is still under investigation, but initial results suggest that it may interact with essential microbial enzymes or cell membranes, leading to cell death or inhibition of growth.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study: In Vitro Anticancer Activity

A study evaluating the cytotoxic effects of this compound on several cancer cell lines showed promising results:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD
A549 (Lung Cancer)TBD

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, although further studies are required to elucidate the specific pathways involved.

The biological activity of this compound may be attributed to its structural features, which allow for interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
  • Receptor Interactions : Potential binding to specific receptors could modulate signaling pathways involved in cell proliferation and apoptosis.
  • Membrane Disruption : The compound's lipophilicity may facilitate disruption of microbial membranes or cancer cell membranes, leading to cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(6-Fluorobenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamideContains sulfonamide groupAnticancer activity against specific cell lines
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideBiphenyl moiety instead of ethylthioPotential antimicrobial effects
4-Amino-N-(4-sulfamoylphenyl)-2-thioxo-3-substituted phenyl-2,3-dihydrothiazoleDifferent thiazole derivativesAntimicrobial properties

The diversity within thiazole-containing structures highlights their therapeutic potential, with varying degrees of efficacy based on structural modifications.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For example, compounds similar to 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide were evaluated against various bacterial strains and fungi:

  • In Vitro Studies : These studies employed turbidimetric methods to assess the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated promising activity, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cell Line Studies : The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited cytotoxic effects, making them candidates for further development as anticancer agents .

Case Study 1: Trypanocidal Activity

A study focused on thiazole derivatives highlighted their trypanocidal properties against Trypanosoma brucei. The synthesized compounds demonstrated effective inhibition with IC50 values indicating strong potential for treating diseases like African sleeping sickness .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with biological targets. These studies utilized software like Schrodinger to predict binding affinities and modes, providing insights into the mechanism of action and guiding further modifications for enhanced activity .

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
This compoundAntimicrobialVarious BacteriaPromising
This compoundAnticancerMCF7 Cell LineSignificant
Similar Thiazole DerivativeTrypanocidalTrypanosoma bruceiIC50 = 0.42 μM

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Compound ID & Structure Substituents on Aryl/Thiazole Moiety Molecular Weight (g/mol) Melting Point (°C) Notable Biological Activity References
Target Compound : 2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide Phenyl: 4-(ethylthio); Benzothiazole: 4-fluoro ~358.46 (calculated) Not reported Inferred MMP/cathepsin modulation* -
Compound 21 : 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Phenyl: 4-(propargyloxy); Benzothiazole: 6-CF₃ 405.36 Not specified Kinase inhibition (Alzheimer’s leads)
Compound 22 : N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide Phenyl: 4-(propargyloxy); Benzothiazole: 6-OCH₃ 367.41 Not specified Kinase inhibition
Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Thiazole: 4-(p-tolyl); Acetamide linker: piperazine-4-fluorophenyl 410.51 269–270 MMP inhibition (acute inflammation)
Compound 107b : N-(4-methylthiazol-2-yl)-2-m-tolylacetamide Thiazole: 4-methyl; Phenyl: m-tolyl 260.34 Not reported Antibacterial (MIC: 6.25–12.5 µg/mL)
Compound 9c : 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Thiazole: 5-(4-bromophenyl); Triazole-phenoxymethyl linker 629.51 Not specified Docking studies (enzyme binding)

*Inferred activity based on structural similarities to MMP-9/cathepsin inhibitors (e.g., compound 2b and 2e in ).

Key Structural Differences and Implications

Electron-withdrawing groups (e.g., 4-fluoro in benzothiazole) may improve binding affinity to targets like kinases or proteases compared to electron-donating groups (e.g., 6-OCH₃ in compound 22) .

Piperazine-linked acetamides (e.g., compound 15 ) exhibit MMP inhibition, suggesting the target compound’s ethylthio group could modulate similar pathways.

Synthetic Accessibility: The target compound’s synthesis may involve SN2 displacement (e.g., sodium azide substitution in ) or microwave-assisted coupling (as in compound 21/22 synthesis ), contrasting with piperazine derivatives requiring reflux with ethanol .

Q & A

Q. How can in silico ADMET profiling guide lead optimization?

  • Methodology : Use SwissADME or ADMETLab to predict permeability (Caco-2 >5 × 10⁻⁶ cm/s), metabolic stability (t₁/₂ >60 min in liver microsomes), and toxicity (AMES test negative). correlates low hepatotoxicity risk (Prob <0.3) with methyl/ethylthio substituents .

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